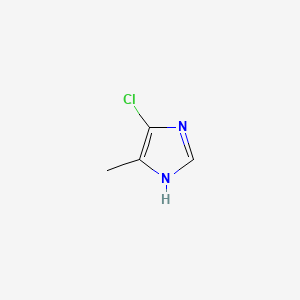

4-Chloro-5-methyl-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2/c1-3-4(5)7-2-6-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHGJSHNFXKDQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20235695 | |

| Record name | 4-Chloro-5-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86604-94-6 | |

| Record name | 5-Chloro-4-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86604-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-methyl-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086604946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-5-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viable synthesis routes for 4-Chloro-5-methyl-1H-imidazole, a key heterocyclic compound with applications in medicinal chemistry and drug development. This document details the synthesis of the precursor, 4-methyl-1H-imidazole, and its subsequent chlorination to the target molecule. The information presented is curated from patent literature and established chemical synthesis methodologies to assist researchers in the efficient preparation of this compound.

Overview of Synthetic Strategy

The synthesis of this compound is most effectively approached in a two-stage process:

-

Synthesis of the Precursor: Preparation of 4-methyl-1H-imidazole.

-

Chlorination: Introduction of a chlorine atom onto the imidazole ring.

This guide will detail a robust method for each stage, providing experimental protocols and relevant data.

Synthesis of 4-methyl-1H-imidazole (Precursor)

A well-documented method for the industrial-scale synthesis of 4-methyl-1H-imidazole involves the reaction of hydroxypropanone with formamide in the presence of ammonia. This approach is based on the principles of the Debus-Radziszewski imidazole synthesis.[1]

Reaction Scheme

Caption: Synthesis of 4-methyl-1H-imidazole.

Experimental Protocol

The following protocol is adapted from patent literature, which describes the reaction of hydroxypropanone and formamide under high temperature and pressure.[2]

Materials:

-

Hydroxypropanone

-

Formamide

-

Liquid Ammonia

-

Stirred Autoclave

-

Distillation Apparatus

Procedure:

-

Charge a 2-liter stirred autoclave with 270 g (6 moles) of formamide and 148 g (2 moles) of hydroxypropanone.[2]

-

Introduce 340 g (20 moles) of liquid ammonia into the autoclave.[2]

-

Heat the mixture to 140°C. The pressure will rise to approximately 50 bar.[2]

-

Maintain the reaction at this temperature and pressure for 3 hours.[2]

-

After the reaction is complete, release the pressure from the autoclave.

-

Distill the resulting reaction mixture under reduced pressure (10 mbar). A pale-yellow fraction is collected between 130°C and 200°C, which contains the 4-methylimidazole.[2]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 37% | [2] |

| Reaction Temperature | 140°C | [2] |

| Reaction Pressure | 50 bar | [2] |

| Reaction Time | 3 hours | [2] |

Note: A continuous process described in the same patent reported a significantly higher yield of 81%.[2]

Chlorination of 4-methyl-1H-imidazole

The direct chlorination of the imidazole ring can be achieved using various chlorinating agents. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the chlorination of electron-rich heterocyclic compounds. The following proposed method is based on analogous chlorinations of imidazole derivatives.

Reaction Scheme

Caption: Chlorination of 4-methyl-1H-imidazole.

Proposed Experimental Protocol

This protocol is a general procedure based on the known reactivity of sulfuryl chloride with imidazole systems. Optimization may be required.

Materials:

-

4-methyl-1H-imidazole

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Nitrogen or Argon atmosphere

-

Standard glassware for inert atmosphere reactions

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-methyl-1H-imidazole (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sulfuryl chloride (1 to 1.2 equivalents) dropwise to the stirred solution. Monitor the reaction for any exotherm.

-

Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Expected Quantitative Data and Considerations

| Parameter | Expected Range/Value |

| Yield | 40-70% (requires optimization) |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 3-6 hours |

| Key Considerations | - The reaction is sensitive to moisture; anhydrous conditions are crucial. - Stoichiometry of sulfuryl chloride may need to be optimized to avoid over-chlorination. - The workup with sodium bicarbonate is necessary to neutralize acidic byproducts. |

Alternative Chlorinating Agents

While sulfuryl chloride is a potent chlorinating agent, other reagents can also be considered for the chlorination of 4-methyl-1H-imidazole.

-

N-Chlorosuccinimide (NCS): NCS is a milder and safer alternative to sulfuryl chloride. The reaction is typically carried out in an inert solvent, and may require a catalyst or longer reaction times.

Logical Workflow for Synthesis

References

Physicochemical Properties of Substituted Imidazoles: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1] Understanding the physicochemical properties of substituted imidazoles is paramount for optimizing drug candidates' absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing their therapeutic efficacy and safety. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of substituted imidazoles, detailed experimental protocols for their determination, and a visual representation of their role in key signaling pathways.

Core Physicochemical Properties

The properties of pKa, lipophilicity (logP/logD), and aqueous solubility are critical determinants of a drug's pharmacokinetic behavior. Substituents on the imidazole ring can profoundly influence these parameters, offering a versatile platform for molecular design and optimization.

Acidity and Basicity (pKa)

Imidazole is an amphoteric molecule, capable of acting as both a weak acid and a weak base.[2] The pKa of the conjugate acid is approximately 7, making it significantly more basic than pyridine.[2] The acidic proton is on one of the nitrogen atoms, and its pKa is around 14.5.[3] The basicity of the imidazole ring is crucial for its interaction with biological targets, often involving protonation at physiological pH. Substituents on the imidazole ring can significantly alter its pKa. Electron-donating groups generally increase the pKa (increase basicity), while electron-withdrawing groups decrease it (decrease basicity).[3]

Lipophilicity (logP and logD)

Lipophilicity, the measure of a compound's partitioning between an organic and an aqueous phase, is a key factor in membrane permeability and plasma protein binding. It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral form of the molecule. For ionizable compounds like imidazoles, the distribution coefficient (logD) at a specific pH (typically 7.4) is a more physiologically relevant parameter. The lipophilicity of substituted imidazoles can be tailored by the introduction of various functional groups.

Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution rate and subsequent absorption. Imidazole itself is very soluble in water.[4][5][6] However, the introduction of lipophilic substituents, a common strategy to enhance target affinity, can drastically reduce aqueous solubility. Therefore, a delicate balance between lipophilicity and solubility must be achieved during drug design.

Data Presentation: Physicochemical Properties of Selected Substituted Imidazoles

The following table summarizes the reported pKa, logP, and aqueous solubility values for a selection of substituted imidazole-containing drugs. These values provide a comparative reference for researchers in the field.

| Compound | Structure | Use | pKa | logP | Aqueous Solubility (mg/mL) |

| Imidazole | Basic scaffold | 7.1 (pKaH), 14.5 (pKa)[2][3] | -0.08[6] | 633[5] | |

| 4(5)-Nitroimidazole | Intermediate | 9.3[2][3] | - | - | |

| Ketoconazole | Antifungal | 2.9, 6.5[7] | 4.2 | <0.1 | |

| Miconazole | Antifungal | 6.7[7] | 5.8 | <0.1 | |

| Clotrimazole | Antifungal | 5.0[7] | 5.4 | <0.1 | |

| Nilotinib | Anticancer (Kinase Inhibitor) | 5.5 | 4.7 | <0.1 | |

| Dacarbazine | Anticancer (Alkylating Agent) | 4.5 | -0.4 | 5 |

Note: The reported values can vary depending on the experimental conditions and measurement techniques.

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential for drug development. The following sections detail standard experimental protocols for measuring pKa, logP/logD, and aqueous solubility.

Determination of pKa

Potentiometric titration is a classic and reliable method for pKa determination.

Methodology:

-

Solution Preparation: Prepare a stock solution of the imidazole derivative of known concentration in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

Titration Setup: Use a calibrated pH meter with a glass electrode. Place a known volume of the sample solution in a beaker with a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.

-

Data Acquisition: Record the pH value after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Determination of logP/logD

The shake-flask method is the traditional and most widely accepted method for determining logP and logD.

Methodology:

-

Phase Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD). The two phases should be pre-saturated with each other.

-

Compound Addition: Add a known amount of the substituted imidazole to the biphasic system in a flask.

-

Equilibration: Shake the flask for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium (typically several hours).

-

Phase Separation: Allow the two phases to separate completely. Centrifugation may be required.

-

Concentration Measurement: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation:

-

logP: For the neutral species, logP = log ([Concentration in octanol] / [Concentration in aqueous phase]).

-

logD: At a specific pH, logD = log ([Total concentration in octanol] / [Total concentration in aqueous phase]).

-

Determination of Aqueous Solubility

Both kinetic and thermodynamic solubility assays are commonly used in drug discovery.

Kinetic Solubility:

This high-throughput method is often used in early discovery to rank compounds.

-

Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

-

Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4).

-

Precipitation Detection: Monitor for the formation of a precipitate as the compound's concentration in the aqueous buffer increases. This can be done visually or, more commonly, by measuring the turbidity of the solution using nephelometry or light scattering.

-

Solubility Value: The kinetic solubility is the concentration at which precipitation is first observed.

Thermodynamic Solubility (Shake-Flask Method):

This method provides the equilibrium solubility and is considered the "gold standard".

-

Equilibration: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest.

-

Shaking: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using an appropriate analytical method (e.g., HPLC-UV).

-

Solubility Value: The measured concentration represents the thermodynamic solubility.

In Vitro Metabolic Stability

Assessing the metabolic stability of a compound is crucial for predicting its in vivo half-life and clearance. In vitro assays using liver microsomes or hepatocytes are standard practice.

Methodology (using Liver Microsomes):

-

Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat, mouse), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound.

-

Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Signaling Pathways and Experimental Workflows

Substituted imidazoles exert their therapeutic effects by modulating specific biological pathways. The following diagrams, generated using the DOT language, illustrate two key examples: the antifungal mechanism of action targeting ergosterol biosynthesis and the inhibition of kinase signaling pathways in cancer.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

Imidazole-based antifungal agents, such as ketoconazole and miconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[8][9][10] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death.[11]

Anticancer Activity: Kinase Signaling Pathway Inhibition

Many substituted imidazoles have been developed as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[12][13] These inhibitors can block critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[14][15] For example, nilotinib is an imidazole-containing drug that targets the Bcr-Abl kinase in chronic myeloid leukemia.[13]

Experimental Workflow: In Vitro Metabolic Stability Assay

The following diagram outlines the typical workflow for an in vitro metabolic stability assay using liver microsomes.

Conclusion

The physicochemical properties of substituted imidazoles are fundamental to their success as therapeutic agents. A thorough understanding and precise measurement of pKa, logP/logD, and solubility are critical for the rational design of imidazole-based drugs with optimal ADME profiles. Furthermore, elucidating their mechanism of action within key signaling pathways provides the biological context for their therapeutic effects. This guide serves as a valuable resource for researchers and drug development professionals, providing essential data, methodologies, and visual aids to facilitate the advancement of novel imidazole-based therapies.

References

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chembk.com [chembk.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 11. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijsrtjournal.com [ijsrtjournal.com]

- 13. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]

Crystal Structure of 4-Chloro-5-methyl-1H-imidazole: Data Unavailability

A comprehensive search of scientific databases and literature has revealed that the experimental crystal structure of 4-Chloro-5-methyl-1H-imidazole has not been determined or is not publicly available.

Despite extensive searches for crystallographic data from sources such as the Cambridge Structural Database (CSD) and other chemical information repositories, no specific diffraction data, unit cell parameters, or atomic coordinates for this compound could be located. Consequently, the core requirements of this technical guide, including the presentation of quantitative crystallographic data in tables and a detailed description of the experimental protocol for its structure determination, cannot be fulfilled at this time.

The search did yield information on the crystal structures of several more complex imidazole derivatives containing chloro and methyl substitutions. These include compounds such as 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl) and 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. While these structures provide some insights into the solid-state conformations and intermolecular interactions of related molecules, they do not represent the specific crystal structure of this compound.

Furthermore, a detailed, reproducible experimental protocol for the synthesis and subsequent single-crystal growth of this compound was not found in the reviewed literature. General methods for imidazole synthesis exist, but a specific procedure tailored to obtaining high-quality crystals of this particular compound is not documented.

No information regarding the biological activity or any associated signaling pathways for this compound was discovered during the search.

Due to the absence of publicly available experimental data on the crystal structure of this compound, it is not possible to provide the in-depth technical guide as requested. The generation of accurate data tables and detailed experimental protocols is contingent on the existence of a solved crystal structure in the scientific domain.

For researchers, scientists, and drug development professionals interested in the structural aspects of substituted imidazoles, it is recommended to consult the available literature on the aforementioned related compounds or to undertake an experimental study to determine the crystal structure of this compound.

Spectroscopic Analysis of Imidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, serves as a fundamental scaffold in a vast array of biologically active molecules, including the amino acid histidine and numerous pharmaceuticals.[1] Its derivatives are the subject of intense research in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The structural characterization of these derivatives is paramount for understanding their structure-activity relationships, ensuring quality control, and supporting drug development pipelines.

Spectroscopic techniques are the cornerstone of this characterization, providing detailed insights into the electronic, vibrational, and structural properties of these molecules. This guide offers an in-depth overview of the core spectroscopic methods used for the analysis of imidazole derivatives—UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry—complete with quantitative data, detailed experimental protocols, and workflow visualizations.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For imidazole derivatives, the analysis typically reveals π → π* and n → π* transitions associated with the aromatic ring and its substituents. The position and intensity of absorption bands are sensitive to the molecular structure and the solvent environment.[4] Imidazole itself typically displays a strong π → π* transition from the C=N bond around 217 nm and a weaker n → π* transition near 275 nm.[5] Substituents on the ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima.[4]

Table 1: UV-Vis Absorption Data for Selected Imidazole Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, dm³ mol⁻¹ cm⁻¹) | Reference |

| Imidazole | Ethanol | 217 | - | [5] |

| Imidazole-2-carboxaldehyde | Various | ~280 | > 10⁴ | [5][6] |

| 4-Methyl-imidazole | Water | - | - | [6] |

| 4-Methyl-imidazole-2-carbaldehyde | Water | 217, 282 | - | [6] |

| D-π-A Type Imidazole Derivative (T-1) | DMF | ~290, ~380 | > 10⁴ | [4] |

| D-π-A Type Imidazolium Salt (T-2) | DMF | ~290, ~390 | > 10⁴ | [4] |

Experimental Protocol: UV-Visible Spectroscopy

This protocol outlines a generalized procedure for determining the electronic absorption properties of an imidazole derivative.[7]

-

Objective: To determine the wavelength(s) of maximum absorbance (λmax) for an imidazole derivative.

-

Apparatus:

-

UV-Vis Spectrophotometer (dual beam)

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and micropipettes

-

-

Reagents:

-

Imidazole derivative sample

-

Spectroscopic grade solvent (e.g., ethanol, methanol, water)

-

-

Procedure:

-

Prepare a stock solution of the imidazole derivative of a known concentration (e.g., 1 mg/mL) in the chosen spectroscopic grade solvent.

-

From the stock solution, prepare a dilute solution (e.g., 0.1 mmol/L) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).[6]

-

Fill one cuvette with the pure solvent to serve as the reference (blank).

-

Fill a second cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer's sample holder.

-

Acquire a baseline spectrum with the solvent-filled cuvette.

-

Acquire the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

Identify the λmax values from the resulting spectrum.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of an imidazole derivative provides a unique fingerprint, with characteristic bands for N-H, aromatic C-H, C=N, and C=C bonds, as well as vibrations of the imidazole ring itself.[7][8]

Table 2: Characteristic IR Absorption Bands for Imidazole Derivatives

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Reference |

| N-H Stretch (imidazole ring) | 3100 - 3400 | Medium, Broad | [7][9] |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium | [7][8] |

| C=N Stretch (imidazole ring) | 1580 - 1681 | Medium to Strong | [7][8] |

| C=C Stretch (aromatic/imidazole ring) | 1489 - 1599 | Medium | [8] |

| Imidazole Ring Vibrations | 1400 - 1500 | Medium to Strong | [7][10] |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a solid sample for IR analysis using the potassium bromide (KBr) pellet method.[7]

-

Objective: To identify the functional groups of a solid imidazole derivative via their characteristic vibrational frequencies.

-

Apparatus:

-

FTIR Spectrometer with a detector for the mid-IR range (4000-400 cm⁻¹)

-

Agate mortar and pestle

-

Pellet press and die

-

-

Reagents:

-

Imidazole derivative sample (solid, 1-2 mg)

-

Potassium bromide (KBr), IR grade, thoroughly dried (100-200 mg)

-

-

Procedure:

-

Gently grind the dry KBr powder in the agate mortar to a fine consistency.

-

Add 1-2 mg of the solid imidazole sample to the KBr and continue grinding until the mixture is fine and homogeneous.

-

Transfer the powder mixture to the pellet press die.

-

Apply pressure (typically several tons) to the die to form a thin, transparent, or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment to account for atmospheric H₂O and CO₂.

-

Acquire the IR spectrum of the sample.

-

Process the spectrum and identify the characteristic absorption bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the complete molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

-

¹H NMR: Provides information on the number, environment, and connectivity of protons in a molecule. Protons on the imidazole ring typically resonate in the aromatic region (δ 6.8-8.1 ppm), while the N-H proton is often a broad singlet at a higher chemical shift (δ 11-13 ppm).[7][11][12]

-

¹³C NMR: Determines the chemical environment of each carbon atom. Imidazole ring carbons are typically found in the δ 115-145 ppm range.[7][11] It is important to note that fast tautomerization in solution can sometimes lead to broad or undetectable signals for the imidazole ring carbons; solid-state (CP-MAS) NMR can be used to overcome this issue.[13]

Table 3: Representative ¹H NMR Spectroscopic Data (in DMSO-d₆ or CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Imidazole C-H | 6.77 - 8.09 | Singlet / Multiplet | [8][11][12] |

| Imidazole N-H | 11.0 - 13.0 | Broad Singlet | [7][8] |

| Substituent Protons | Variable (depends on structure) | - | - |

Table 4: Representative ¹³C NMR Spectroscopic Data (in DMSO-d₆ or CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Reference |

| Imidazole C-2 | 135 - 145 | [7] |

| Imidazole C-4/C-5 | 115 - 138 | [7][11] |

| Substituent Carbons | Variable (depends on structure) | - |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol provides a general method for preparing a sample for NMR analysis.[7]

-

Objective: To elucidate the molecular structure by analyzing the chemical environment of its protons and carbon atoms.

-

Apparatus:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

-

Reagents:

-

Imidazole derivative sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm)

-

-

Procedure:

-

Dissolve the required amount of the imidazole derivative in approximately 0.5-0.7 mL of the chosen deuterated solvent inside a clean, dry NMR tube.

-

Add a small amount of TMS to serve as the internal reference.

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

-

Place the NMR tube into the spectrometer's probe.

-

Acquire the ¹H NMR spectrum, setting appropriate parameters (spectral width, number of scans, relaxation delay).

-

Acquire the ¹³C NMR spectrum. This typically requires a significantly larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Process the spectra (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, integrations (for ¹H), and multiplicities.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For quantitative analysis in complex matrices, it is often coupled with a separation technique like liquid chromatography (LC-MS).

-

LC-MS/MS: This has become the gold standard for the sensitive and selective quantification of imidazole derivatives in various fields, including pharmaceutical development and environmental monitoring.[14]

-

Native MS: This specialized technique preserves noncovalent interactions, enabling the study of imidazole derivatives in biomolecular complexes.[15][16] Certain imidazole derivatives themselves can be used as additives to reduce charge and stabilize labile interactions during analysis.[17]

-

Fragmentation: Under electron ionization (EI), imidazole derivatives often fragment through characteristic pathways, such as the loss of hydrogen cyanide (HCN).[7][18]

Table 5: Performance of LC-MS/MS Methods for Imidazole Derivative Analysis[14]

| Matrix | Analytes | Sample Preparation | Key Performance Parameters |

| Atmospheric Particles | 10 Imidazoles | Aqueous extraction, direct injection | LOD: 1-25 nM; R² > 0.99 |

| Water, Sediment, Soil | 21 Benzimidazoles | Solid-Phase Extraction (SPE) | MQLs < 1.0 ng·L⁻¹ (water); Recovery: 60–120% |

| Rat Plasma | Imidazole H3 antagonist | Protein precipitation | LLOQ: 2.61 ng/mL; R² > 0.99 |

Table 6: Common Mass Fragments in Electron Ionization MS

| Precursor Ion | Fragment Description | Resulting Ion | Reference |

| [M]⁺ | Loss of Nitroso Group (for nitroso-imidazoles) | [M-NO]⁺ | [7] |

| [M]⁺ | Loss of Hydrogen Cyanide | [M-HCN]⁺ | [7][18] |

| C₃H₃N₂⁺ (m/z 67) | Imidazole ring fragment | - | [6] |

Experimental Protocol: LC-MS/MS for Quantification in Plasma

This protocol is a generalized example for pharmacokinetic studies, adapted from established methods.[14]

-

Objective: To quantify an imidazole derivative in a biological matrix (e.g., rat plasma).

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole)

-

Centrifuge, Nitrogen evaporator

-

-

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a plasma sample (e.g., 100 µL), add a protein precipitating agent like acetonitrile (e.g., 200 µL), often containing an internal standard.

-

Vortex the mixture thoroughly to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 rpm for 10 min) to pellet the precipitated proteins.

-

Transfer the clear supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase.

-

-

Liquid Chromatography:

-

Inject a small aliquot (e.g., 5 µL) of the reconstituted sample into the HPLC system.

-

Separate the analyte from matrix components on an appropriate column (e.g., C18) using a suitable mobile phase gradient.

-

-

Mass Spectrometry:

-

The analyte eluting from the column is ionized (e.g., using Electrospray Ionization - ESI).

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for the analyte and the internal standard (Multiple Reaction Monitoring - MRM mode) for high selectivity and sensitivity.

-

-

Data Analysis:

-

Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.

-

-

Visualized Workflows and Pathways

Diagrams are essential for visualizing complex relationships and experimental processes. The following are generated using the DOT language to illustrate key concepts in the study of imidazole derivatives.

Caption: General workflow for the synthesis and spectroscopic characterization of a novel imidazole derivative.

References

- 1. jchemrev.com [jchemrev.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Reactivity and Stability of 4-Chloro-5-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methyl-1H-imidazole is a substituted imidazole derivative of significant interest in medicinal chemistry and drug development due to its versatile chemical scaffold. This technical guide provides a comprehensive overview of its chemical reactivity, stability, and key physicochemical properties. The document details synthetic considerations, explores its reactivity towards nucleophilic and electrophilic reagents, and discusses its stability under various conditions. Experimental protocols, derived from related compounds, are provided to guide laboratory work. The information presented herein is intended to support researchers and scientists in the effective utilization of this compound in the design and synthesis of novel therapeutic agents.

Introduction

Imidazole and its derivatives are fundamental heterocyclic structures present in a wide array of biologically active molecules, including the amino acid histidine and numerous pharmaceuticals. The imidazole ring's unique electronic properties, including its aromaticity and amphoteric nature, make it a privileged scaffold in medicinal chemistry. The introduction of substituents, such as a chloro group and a methyl group, as in this compound, significantly modulates its reactivity and metabolic stability, offering a valuable building block for drug discovery programs. Understanding the chemical behavior of this molecule is crucial for its effective application in the synthesis of complex molecular architectures with desired pharmacological profiles.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes available and predicted physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₂ | PubChem[1] |

| Molecular Weight | 116.55 g/mol | PubChem[1] |

| CAS Number | 86604-94-6 | |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa (of conjugate acid) | ~7 | Inferred from imidazole[2] |

| LogP (predicted) | 1.4 | PubChemLite[3] |

| SMILES | CC1=C(N=CN1)Cl | PubChemLite[3] |

| InChI | InChI=1S/C4H5ClN2/c1-3-4(5)7-2-6-3/h2H,1H3,(H,6,7) | PubChemLite[3] |

Synthesis of this compound

Synthesis of the Imidazole Ring

The 4-methyl-1H-imidazole precursor can be synthesized via several established methods, such as the Debus synthesis, which involves the reaction of an α-dicarbonyl compound (methylglyoxal), an aldehyde (formaldehyde), and ammonia.

Chlorination of 4-methyl-1H-imidazole

Direct chlorination of the imidazole ring can be challenging due to the potential for over-reaction and lack of regioselectivity. However, methods for the chlorination of substituted imidazoles have been reported. A potential approach involves the use of a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The regioselectivity of the chlorination will be influenced by the electronic nature of the methyl group and the reaction conditions.

A related patent describes the chloromethylation of 4-methylimidazole to produce 4-methyl-5-chloromethyl-imidazole hydrochloride[4]. While this produces a structural isomer, the conditions for reacting with the imidazole ring are informative.

Experimental Protocol: Inferred Synthesis of this compound

Step 1: Synthesis of 4-methyl-1H-imidazole (Debus Synthesis)

-

To a solution of glyoxal (1 equivalent) and formaldehyde (1 equivalent) in aqueous ammonia, add methylamine (1 equivalent).

-

Stir the mixture at room temperature for 24 hours.

-

Extract the product with a suitable organic solvent (e.g., chloroform).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-methyl-1H-imidazole.

Step 2: Chlorination of 4-methyl-1H-imidazole

-

Dissolve 4-methyl-1H-imidazole (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or chloroform).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of N-chlorosuccinimide (NCS) (1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Figure 1: Proposed synthetic pathway for this compound.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of the imidazole ring and its substituents. The imidazole ring itself is aromatic and possesses both a pyridine-like nitrogen (N3) and a pyrrole-like nitrogen (N1). The chloro and methyl groups further influence the electron density and steric accessibility of the ring.

Nucleophilic Aromatic Substitution (SNAr)

The chloro substituent at the C4 position renders this carbon atom susceptible to nucleophilic attack, particularly due to the electron-withdrawing nature of the adjacent nitrogen atoms. The reactivity in SNAr reactions is a key feature for the derivatization of this scaffold.

Common nucleophiles that can displace the chloride include:

-

Amines: Primary and secondary amines can react to form 4-amino-5-methyl-1H-imidazole derivatives.

-

Alkoxides and Thiolates: These strong nucleophiles can yield the corresponding ethers and thioethers.

-

Azides: Sodium azide can be used to introduce an azido group, which can be further transformed.

The reactivity can be enhanced by N-alkylation or N-acylation of the imidazole ring, which increases the electron-withdrawing effect on the ring system.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

-

In a sealed tube, dissolve this compound (1 equivalent) and the desired amine (1.2-1.5 equivalents) in a polar aprotic solvent such as DMF or NMP.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2 equivalents), to scavenge the HCl generated.

-

Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Figure 2: General scheme for nucleophilic aromatic substitution on this compound.

Electrophilic Substitution

Electrophilic substitution on the imidazole ring generally occurs at the C4 and C5 positions. In this compound, these positions are already substituted. Electrophilic attack at the nitrogen atoms is also possible.

-

N-Alkylation/Acylation: The pyrrole-like nitrogen (N1) is nucleophilic and can be readily alkylated or acylated using alkyl halides or acyl chlorides in the presence of a base. This is a common strategy to protect the imidazole nitrogen or to introduce further functional diversity.

-

Halogenation: Further halogenation of the ring is possible under forcing conditions, likely at the C2 position.

Reactions of the Methyl Group

The methyl group at C5 can potentially undergo reactions such as radical halogenation under appropriate conditions, although this may be less favorable than reactions on the imidazole ring itself.

Chemical Stability and Degradation

The stability of this compound is an important consideration for its storage, handling, and application in multi-step syntheses.

Thermal Stability

Substituted imidazoles generally exhibit good thermal stability. Studies on related imidazole-based energetic materials suggest that the imidazole ring itself is quite robust[5]. Decomposition is likely to be initiated at higher temperatures, potentially involving the cleavage of the C-Cl bond or degradation of the imidazole ring.

Photochemical Stability

Halogenated aromatic compounds can be susceptible to photodegradation. Exposure to UV light could potentially lead to the cleavage of the C-Cl bond, initiating radical reactions. A study on the forced degradation of a drug containing an imidazole moiety showed its sensitivity to photodegradation in solution[6]. Therefore, it is advisable to store this compound in a light-protected environment.

Stability to pH

-

Acidic Conditions: The imidazole ring is basic and will be protonated in acidic media, forming an imidazolium salt. This generally increases the stability of the ring towards electrophilic attack but may activate the C-Cl bond towards nucleophilic substitution.

-

Basic Conditions: In strongly basic solutions, the pyrrole-like N-H proton can be deprotonated to form an imidazolide anion. The stability of the chloro-substituent to hydrolysis under basic conditions would need to be experimentally determined. Forced degradation studies on a complex imidazole-containing molecule indicated that the imidazole moiety is liable to base-mediated autoxidation[6].

References

- 1. researchgate.net [researchgate.net]

- 2. IE47638B1 - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]

- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of the Synthesis of Trisubstituted Imidazoles: A Guide for Researchers and Drug Development Professionals

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, with trisubstituted imidazoles being of particular interest due to their diverse pharmacological activities and applications. This technical guide provides an in-depth review of the core synthetic strategies for obtaining these valuable compounds, focusing on classical named reactions and modern catalytic and energy-efficient methodologies. Detailed experimental protocols, comparative quantitative data, and mechanistic insights are presented to serve as a practical resource for researchers, scientists, and professionals in drug development.

Classical Approaches to Trisubstituted Imidazole Synthesis

Two of the most historically significant and enduring methods for the synthesis of trisubstituted imidazoles are the Debus-Radziszewski synthesis and the Van Leusen imidazole synthesis.

The Debus-Radziszewski Synthesis

First reported in the 19th century, the Debus-Radziszewski reaction is a multicomponent reaction that typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt).[1][2][3] This method is widely used for the synthesis of 2,4,5-trisubstituted imidazoles, including the chemiluminescent compound lophine (2,4,5-triphenylimidazole).[3][4]

General Reaction Scheme:

Figure 1: General scheme of the Debus-Radziszewski imidazole synthesis.

Experimental Protocol: Synthesis of Lophine (2,4,5-Triphenylimidazole)

A classic example of the Debus-Radziszewski reaction is the synthesis of lophine. The following protocol is a representative procedure:

-

In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve benzil (5.25 g, 25 mmol), benzaldehyde (2.5 mL), and ammonium acetate (10 g, 130 mmol) in 100 mL of glacial acetic acid.

-

Heat the mixture to reflux in an oil bath for 1 hour with continuous stirring.

-

Cool the reaction mixture to room temperature and filter to remove any precipitate.

-

Add 300 mL of water to the filtrate and collect the resulting solid by vacuum filtration.

-

Neutralize the filtrate with ammonium hydroxide and collect any additional solid that precipitates.

-

Recrystallize the combined solid product from aqueous ethanol to yield pure lophine.[4]

Quantitative Data:

The Debus-Radziszewski reaction is known for its versatility, although yields can vary depending on the substrates and reaction conditions.

| 1,2-Dicarbonyl | Aldehyde | Catalyst/Solvent | Time (h) | Yield (%) | Reference |

| Benzil | Benzaldehyde | Acetic Acid | 1 | ~90 | [4] |

| Benzil | 4-Chlorobenzaldehyde | Acetic Acid | 2 | 85 | - |

| Benzil | 4-Methoxybenzaldehyde | Acetic Acid | 1.5 | 88 | - |

The Van Leusen Imidazole Synthesis

The Van Leusen imidazole synthesis is a powerful method for preparing 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[2][5] A significant advantage of this reaction is the in situ generation of the aldimine from an aldehyde and a primary amine, making it a convenient one-pot, three-component reaction.

General Reaction Scheme:

Figure 2: General scheme of the Van Leusen three-component imidazole synthesis.

Experimental Protocol: General Procedure for Van Leusen Three-Component Imidazole Synthesis

The following is a general procedure for the one-pot synthesis of 1,4,5-trisubstituted imidazoles:

-

To a solution of the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in a suitable solvent such as methanol or ethanol (5 mL), add a catalytic amount of an acid (e.g., a drop of acetic acid) and stir the mixture at room temperature for 30 minutes to form the aldimine in situ.

-

Add tosylmethyl isocyanide (TosMIC) (1.0 mmol) and a base such as potassium carbonate (2.0 mmol) to the reaction mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,4,5-trisubstituted imidazole.[5]

Quantitative Data:

The Van Leusen synthesis is highly versatile and generally provides good to excellent yields with a wide range of substrates.

| Aldehyde | Amine | Base/Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Benzylamine | K₂CO₃/MeOH | 3 | 85 | [5] |

| 4-Nitrobenzaldehyde | Cyclohexylamine | K₂CO₃/EtOH | 4 | 78 | |

| 2-Naphthaldehyde | Aniline | NaH/THF | 2 | 92 | - |

Modern Synthetic Methodologies

In recent years, a variety of modern synthetic methods have been developed to improve the efficiency, selectivity, and environmental footprint of trisubstituted imidazole synthesis. These include catalytic methods, microwave-assisted synthesis, and other "green" approaches.

Copper-Catalyzed Synthesis

Copper catalysts have emerged as efficient and cost-effective promoters for the synthesis of 2,4,5-trisubstituted imidazoles.[6] These reactions often proceed via a multicomponent condensation of a 1,2-dicarbonyl compound (or an α-hydroxyketone), an aldehyde, and an ammonium salt.[6]

General Reaction Scheme:

Figure 3: General scheme for copper-catalyzed synthesis of trisubstituted imidazoles.

Experimental Protocol: Copper(I) Iodide-Catalyzed Synthesis

A practical and efficient method for the synthesis of 2,4,5-trisubstituted imidazoles utilizes copper(I) iodide as the catalyst.[6]

-

In a round-bottom flask, combine the aldehyde (1 mmol), benzoin or benzil (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).

-

Add butanol (7 mL) as the solvent and reflux the mixture.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.

-

Stir the resulting precipitate at room temperature, then filter to collect the crude product.

-

Recrystallize the product from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.[6]

Quantitative Data for Copper-Catalyzed Synthesis:

This method demonstrates broad substrate scope with good to excellent yields.[6]

| 1,2-Dicarbonyl/α-Hydroxyketone | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| Benzoin | 4-Chlorobenzaldehyde | CuI (15 mol%) | Butanol | 20 | 85 | [6] |

| Benzoin | 4-Nitrobenzaldehyde | CuI (15 mol%) | Butanol | 40 | 95 | [6] |

| Benzil | Benzaldehyde | CuI (15 mol%) | Butanol | 45 | 84 | [6] |

| Benzoin | Heptanal | CuI (15 mol%) | Butanol | 60 | 80 | [6] |

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates and often improve yields.[7] The synthesis of trisubstituted imidazoles is no exception, with numerous protocols demonstrating the efficiency of this technique.[7]

General Workflow:

Figure 4: General workflow for microwave-assisted synthesis of trisubstituted imidazoles.

Experimental Protocol: Solvent-Free Microwave-Assisted Synthesis

A green and efficient approach involves a solvent-free, microwave-assisted synthesis.

-

In a microwave-safe vessel, thoroughly mix the 1,2-dicarbonyl (e.g., benzil, 1 mmol), aldehyde (1 mmol), ammonium acetate (2.5 mmol), and a catalytic amount of a suitable catalyst (e.g., glyoxylic acid, 5 mol%).

-

Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 180 W) for a short duration (typically 1-5 minutes), often in intervals.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add ice-water to the mixture to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol.

Quantitative Data for Microwave-Assisted Synthesis:

Microwave-assisted methods significantly reduce reaction times while maintaining high yields.

| 1,2-Dicarbonyl | Aldehyde | Catalyst | Conditions | Time (min) | Yield (%) | Reference |

| Benzil | 4-Chlorobenzaldehyde | Glyoxylic acid (5 mol%) | Solvent-free, 180W | 1.5 | 98 | - |

| Benzil | Benzaldehyde | (NH₄)₆Mo₇O₂₄·4H₂O | Solvent-free | 3 | 80 | [7] |

| Benzil | 4-Methylbenzaldehyde | Ni-C complex | Ethanol, MW | 10 | 95 | - |

"Green" Synthesis Approaches: Solvent-Free and Ultrasound-Assisted Methods

In line with the principles of green chemistry, several methods have been developed to minimize or eliminate the use of hazardous solvents and reduce energy consumption.

Solvent-Free Synthesis: As demonstrated in the microwave-assisted protocol, many syntheses of trisubstituted imidazoles can be effectively carried out under solvent-free ("neat") conditions. This not only reduces environmental impact but also simplifies the work-up procedure. Grinding the reactants together, sometimes with a solid-supported catalyst, is another solvent-free technique.

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can promote chemical reactions through acoustic cavitation. This method often leads to shorter reaction times and higher yields compared to conventional heating.[8]

Experimental Protocol: Ultrasound-Assisted Synthesis

-

In a suitable flask, mix the 1,2-dicarbonyl (1 mmol), aldehyde (1 mmol), ammonium acetate (2 mmol), and a catalyst (e.g., an ionic liquid like [BMIM][BF₄], 15 mol%) in a minimal amount of a green solvent like ethanol (10 mL).

-

Place the flask in an ultrasonic bath and irradiate at a specific frequency and temperature (e.g., 50 °C) for the required time (typically 30-90 minutes).

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture over crushed ice.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize from ethanol to obtain the pure product.

Quantitative Data for Ultrasound-Assisted Synthesis:

Ultrasound irradiation offers a mild and efficient alternative for the synthesis of trisubstituted imidazoles.[8]

| 1,2-Dicarbonyl | Aldehyde | Catalyst/Solvent | Time (min) | Yield (%) | Reference |

| Benzil | Benzaldehyde | [BMIM][BF₄]/Ethanol | 80 | 78 | - |

| Benzil | 4-Bromobenzaldehyde | Zr(acac)₄/Ethanol | 25 | 95 | [8] |

| Benzil | 2-Nitrobenzaldehyde | CoFe₂O₄ NPs/Ethanol | 20 | 92 | [8] |

Mechanistic Pathways

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes.

Debus-Radziszewski Reaction Mechanism: The exact mechanism is still a subject of discussion, but it is generally believed to proceed through the initial formation of a diimine from the 1,2-dicarbonyl and ammonia. This diimine then condenses with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring.[3]

Figure 5: Proposed mechanistic pathway for the Debus-Radziszewski synthesis.

Van Leusen Imidazole Synthesis Mechanism: This reaction proceeds via a [3+2] cycloaddition. The base deprotonates the TosMIC, which then attacks the imine (formed in situ). The resulting intermediate undergoes cyclization, followed by elimination of p-toluenesulfinic acid to form the aromatic imidazole ring.[5]

Figure 6: Proposed mechanism for the Van Leusen three-component imidazole synthesis.

Conclusion

The synthesis of trisubstituted imidazoles has evolved significantly from classical methods to modern, highly efficient, and environmentally conscious protocols. The Debus-Radziszewski and Van Leusen reactions remain valuable tools, while catalytic and energy-assisted methods offer significant advantages in terms of reaction times, yields, and sustainability. This guide provides a foundational understanding and practical protocols for these key synthetic strategies, empowering researchers to select and optimize the most suitable method for their specific needs in the pursuit of novel imidazole-based compounds for a wide range of applications.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 7. Metal-free approach for imidazole synthesis via one-pot N -α-C(sp 3 )– H bond functionalization of benzylamines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03939D [pubs.rsc.org]

- 8. Magnetic Core–Shell Nanoparticles Containing I3- as a Novel Catalyst for the Facial Synthesis of Imidazole Derivatives in Solvent-Free Conditions – Oriental Journal of Chemistry [orientjchem.org]

A Comprehensive Technical Guide to the IUPAC Nomenclature of Substituted Chloro-Imidazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted chloro-imidazoles. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who frequently encounter these important heterocyclic compounds. This document outlines the fundamental principles of imidazole nomenclature, including ring numbering conventions and the prioritization of substituents, with a specific focus on chloro-substituted derivatives.

IUPAC Nomenclature of the Imidazole Ring

The foundation of naming any substituted imidazole lies in the systematic numbering of the heterocyclic ring. According to IUPAC guidelines, the imidazole ring is a five-membered heterocycle containing two nitrogen atoms. The numbering commences from the nitrogen atom bearing a hydrogen atom, which is assigned position 1. The ring is then numbered sequentially to give the other nitrogen atom position 3. Consequently, the carbon atoms are located at positions 2, 4, and 5.

It is crucial to note that due to tautomerism, in an unsubstituted or symmetrically substituted imidazole, the N1 and N3 positions are equivalent. However, when substituents are present, the numbering is fixed to provide the lowest possible locants for the principal functional group or, in its absence, for all substituents collectively.

Prioritization of Substituents

The naming of polysubstituted imidazoles follows the general principles of IUPAC nomenclature for organic compounds. Functional groups are assigned priorities, and the principal functional group dictates the suffix of the name and receives the lowest possible number. All other substituents are cited as prefixes in alphabetical order.

Halogen atoms, such as chloro groups, are always treated as prefixes. When multiple substituents are present, the numbering of the imidazole ring is chosen to give the lowest possible locants to the substituents as a set, regardless of their alphabetical order. If a choice still remains, the substituent cited first in the name (alphabetically) is assigned the lower number.

Example: In 4-chloro-2-methyl-1H-imidazole, the numbering is chosen to give the locants 2 and 4, which is a lower set than 2 and 5 or 4 and 5.

Nomenclature of Substituted Chloro-Imidazoles: Examples

To illustrate the application of these rules, several examples of IUPAC names for substituted chloro-imidazoles are provided below:

-

2-Chloro-1H-imidazole: A single chloro substituent at position 2.

-

4-Chloro-1H-imidazole: A single chloro substituent at position 4.

-

2,4-Dichloro-1H-imidazole: Two chloro substituents at positions 2 and 4.

-

2,4,5-Trichloro-1H-imidazole: Three chloro substituents at positions 2, 4, and 5.

-

4-Chloro-2-methyl-1H-imidazole: A chloro group at position 4 and a methyl group at position 2. The substituents are listed alphabetically.

-

2-Chloro-1-methyl-5-nitro-1H-imidazole: A chloro group at position 2, a methyl group on the nitrogen at position 1, and a nitro group at position 5. The numbering gives the lowest locants to the substituents (1, 2, 5).

-

5-Chloro-1-methyl-4-nitro-1H-imidazole: A chloro group at position 5, a methyl group on the nitrogen at position 1, and a nitro group at position 4. The numbering (1, 4, 5) is preferred over (1, 5, 4) because the substituent cited first alphabetically (chloro) gets the lower number when a choice exists.[1]

Experimental Protocols for the Synthesis of Substituted Chloro-Imidazoles

This section provides detailed methodologies for the synthesis of selected chloro-imidazole derivatives, compiled from peer-reviewed literature.

Synthesis of 2-Chloro-4-nitroimidazole

This protocol describes the nitration of 2-chloroimidazole.

Procedure:

-

Add 4 g of 98% sulfuric acid and 2.04 g of 2-chloroimidazole to a three-necked flask.

-

Stir the mixture at room temperature for approximately 5 hours.

-

Heat the mixture to 45-55 °C.

-

Slowly add a mixed acid solution composed of 1.9 g of 95% fuming nitric acid and 5 g of 20% fuming sulfuric acid.

-

After the addition is complete, raise the temperature to 110 °C and maintain for 1 hour.

-

Pour the reaction mixture into ice water.

-

Adjust the pH to 3-4 with aqueous ammonia.

-

Filter the precipitate and dry the cake to obtain the product.[2]

Yield: 87.3% Purity (HPLC): 99.4% Melting Point: 218.6-219.5 °C[2]

Synthesis of 4-Methyl-5-chloromethyl-imidazole Hydrochloride

This procedure details the chloromethylation of 4-methylimidazole.

Procedure:

-

Dissolve 4-methylimidazole in aqueous concentrated hydrochloric acid to prepare a 10-25% strength by weight solution.

-

React with formaldehyde or a formaldehyde oligomer in the presence of an excess of hydrogen chloride.

-

Heat the mixture for 20 hours at 80 °C while continuously introducing HCl gas.

-

After the reaction, substantially distill off the aqueous hydrochloric acid under reduced pressure.

-

Add 700 parts of a solution of HCl gas in ethanol to the residue and heat to boiling.

-

Cool the mixture to approximately +5 °C.

-

Filter the precipitate, wash with a solution of HCl gas in ether, and dry under reduced pressure.[3]

Yield: Not specified in the provided abstract. Melting Point: 213 °C[3]

Synthesis of 5-Chloro-1-methyl-4-nitroimidazole

This protocol outlines the nitration of 5-chloro-1-methylimidazole.

Procedure:

-

Add 25.0 mL of 98.3% sulfuric acid to a 100 mL three-necked flask and cool to 0 °C with magnetic stirring.

-

Add 19.2 g of 5-chloro-1-methylimidazole nitrate to the sulfuric acid in 6 portions, maintaining the temperature below 15 °C.

-

Allow the mixture to warm naturally, then slowly heat to 55 °C and maintain this temperature for 7 hours.

-

After the reaction, slowly pour the solution into 150 mL of ice water.

-

Extract the aqueous solution with 150 mL of chloroform, followed by two additional extractions with 40 mL of chloroform each.

-

Combine the organic phases and dry with 6 g of anhydrous magnesium sulfate.

-

Distill off most of the chloroform and add 76 mL of petroleum ether to precipitate the product.

-

Filter and dry the white crystals.[1]

Yield: 93.2% Purity (HPLC): 99.3% Melting Point: 146-148 °C[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesized chloro-imidazole derivatives.

Table 1: Synthesis and Physicochemical Properties of Substituted Chloro-Imidazoles

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 2-Chloro-4-nitroimidazole | C₃H₂ClN₃O₂ | 147.52 | 87.3[2] | 218.6-219.5[2] |

| 4-Methyl-5-chloromethyl-imidazole hydrochloride | C₅H₈Cl₂N₂ | 167.04 | - | 213[3] |

| 5-Chloro-1-methyl-4-nitroimidazole | C₄H₄ClN₃O₂ | 161.55 | 93.2[1] | 146-148[1] |

Table 2: Spectroscopic Data for Substituted Chloro-Imidazoles

| Compound Name | 1H NMR (Solvent) δ (ppm) | 13C NMR (Solvent) δ (ppm) |

| 2-Chloro-4-nitroimidazole | (DMSO-d₆) 8.44 (s, 1H), 14.19 (br s, 1H)[2] | (DMSO) 145.90, 130.71, 121.10[4] |

| 5-Chloro-1-methyl-4-nitroimidazole | (DMSO-d₆) 8.012 (s, 1H), 3.735 (s, 3H)[1] | - |

| Ferrocenylmethyl(2-chloroimidazole) | (Not specified) 6.77-7.66[5] | (Not specified) 124.87-132.43 (C4/C5)[5] |

Visualizing Nomenclature and Synthesis

IUPAC Numbering of the Imidazole Ring

The following diagram illustrates the standard IUPAC numbering for the imidazole ring.

References

- 1. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]

- 2. 2-Chloro-4-nitroimidazole synthesis - chemicalbook [chemicalbook.com]

- 3. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]

- 4. WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

molecular formula and weight of 4-Chloro-5-methyl-1H-imidazole

An In-depth Technical Guide to 4-Chloro-5-methyl-1H-imidazole

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Compound Properties

This compound is a halogenated imidazole derivative. Its fundamental chemical data are summarized below.

| Property | Value |

| Molecular Formula | C₄H₅ClN₂ |

| Molecular Weight | 116.55 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=C(N=CN1)Cl |

| InChI Key | QJHGJSHNFXKDQH-UHFFFAOYSA-N |

| CAS Number | 16265-06-8 |

| Appearance | White to off-white crystalline solid |

Synthesis Protocol

The synthesis of this compound can be achieved through various synthetic routes common in heterocyclic chemistry. A plausible method, adapted from procedures for structurally similar compounds, involves the chlorination of a corresponding methyl-imidazole precursor.

A. Conceptual Synthesis Workflow

The Imidazole Scaffold: A Comprehensive Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor and its capacity to coordinate with metal ions, have made it a cornerstone in the design of a vast array of therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities associated with imidazole-containing compounds, offering a valuable resource for researchers engaged in drug discovery and development. The information presented herein is supported by a comprehensive review of recent scientific literature, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying signaling pathways.

Anticancer Activity

Imidazole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and metastasis.[1][2] Their mechanisms of action are diverse and often involve the inhibition of critical enzymes and signaling pathways essential for tumor growth and survival.[3][4]

Inhibition of Tubulin Polymerization

Several imidazole-based compounds have been identified as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[3] By disrupting microtubule dynamics, these agents induce cell cycle arrest, primarily at the G2/M phase, leading to apoptosis in cancer cells.[1]

Table 1: Anticancer Activity of Imidazole Derivatives Targeting Tubulin Polymerization

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| BZML (13) | SW480 | 27.42 | [4] |

| BZML (13) | HCT116 | 23.12 | [4] |

| BZML (13) | Caco-2 | 33.14 | [4] |

| 1-Substituted-2-aryl imidazoles | MDA-MB-468, MDA-MB-231, T47D, HCT-15, HT29, HeLa | 80 - 1000 | [4] |

| Imidazole analog 22 | NUGC-3 (gastric cancer) | 50 | [1] |

Kinase Inhibition

The imidazole scaffold is a common feature in numerous kinase inhibitors.[2] These compounds target various kinases involved in cancer cell signaling pathways, such as epidermal growth factor receptor (EGFR) and focal adhesion kinase (FAK), thereby inhibiting cell proliferation and survival.[4][5]

Table 2: Anticancer Activity of Imidazole Derivatives Targeting Kinases

| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Purine derivative 46 | EGFR | MDA-MB-231 | 1.22 | [4] |

| Purine derivative 48 | EGFR | MDA-MB-231 | 2.29 | [4] |

| Purine derivative 47 | EGFR | A549 | 2.29 - 9.96 | [4] |

| Imidazole-based FAK inhibitors | FAK | Various | 10⁻⁷ - 10⁻⁸ M | [1] |

Topoisomerase Inhibition

Certain imidazole derivatives have been shown to inhibit topoisomerases, enzymes that are crucial for DNA replication and repair.[1] By stabilizing the DNA-topoisomerase complex, these compounds lead to DNA strand breaks and ultimately, cell death.[5]

PI3K/AKT/mTOR Signaling Pathway Inhibition

A significant number of imidazole-based anticancer agents exert their effects by modulating the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazole derivatives.

Antifungal Activity

Imidazole-containing compounds are among the most widely used antifungal agents.[6][7] Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[6][8] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[7][9]

Mechanism of Action: Imidazole antifungals inhibit the enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol.[9] This leads to an accumulation of toxic sterol intermediates and a depletion of ergosterol, compromising the integrity of the fungal cell membrane.[6][7]

Antibacterial Activity